molecular formula C11H11F2NO3 B6334294 Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate CAS No. 1034000-36-6

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate

Cat. No.: B6334294
CAS No.: 1034000-36-6
M. Wt: 243.21 g/mol
InChI Key: TZCLAZJPZGHFBN-MRVPVSSYSA-N
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Description

Historical Context and Evolution of Chroman-Based Compounds in Medicinal Chemistry

The chroman scaffold, a heterocyclic moiety, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. chemicalbook.comnews-medical.netnih.gov The history of chroman-based compounds is rich, with their roots in the study of natural products. Many naturally occurring compounds with a wide range of biological activities contain the chroman nucleus. chemicalbook.com

The evolution of chroman-based compounds in medicinal chemistry has seen the development of numerous synthetic derivatives with diverse pharmacological properties. Researchers have explored modifications to the chroman ring system to optimize biological activity, leading to the discovery of potent therapeutic agents. mdpi.com The versatility of the chroman scaffold has allowed for its incorporation into drugs targeting a variety of diseases. nih.gov

Significance of the Carbamate (B1207046) Functional Group in Drug Discovery and Chemical Biology

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in a multitude of approved drugs and prodrugs. nbinno.comuq.edu.auchemsrc.com Its significance in drug discovery and chemical biology stems from several key properties. Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to a peptide bond. nbinno.com

These characteristics make the carbamate group a valuable component in the design of new therapeutic agents. It can play a crucial role in drug-target interactions and can be used to enhance the biological activity of a parent molecule. nbinno.comnih.gov Furthermore, the carbamate moiety is often employed in the design of prodrugs to improve a drug's pharmacokinetic profile by delaying its metabolism and increasing its bioavailability. nbinno.comchemsrc.com The versatility of the carbamate group allows for the modulation of a compound's biological and pharmacokinetic properties through substitution at its amino and carboxyl termini. nbinno.com

Overview of Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate as a Research Scaffold and Intermediate

This compound is a specific substituted chroman-3-yl carbamate that has found utility as a key intermediate in the synthesis of more complex molecules. While not extensively studied as a standalone therapeutic agent, its role as a building block in the creation of pharmacologically active compounds underscores its importance in research.

The fluorination of the chroman ring at the 6 and 8 positions is a notable feature of this compound. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The specific stereochemistry at the 3-position, designated as (3R), is crucial for its intended use in stereospecific synthesis, where the three-dimensional arrangement of atoms is critical for biological activity.

A primary application of this compound is as a crucial intermediate in the synthesis of the drug etamicastat (B1249725). Etamicastat is a dopamine (B1211576) β-hydroxylase inhibitor that has been investigated for the treatment of various cardiovascular disorders. The synthesis of etamicastat relies on the precise stereochemistry and functional groups present in this compound to construct the final, more complex, and pharmacologically active molecule.

Below is a data table summarizing the key attributes of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 103000-36-6
Molecular Formula C11H11F2NO3
Key Structural Features (3R)-stereocenter, 6,8-difluoro substituted chroman ring, Methyl carbamate group
Primary Role in Research Key intermediate in the synthesis of etamicastat

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAZJPZGHFBN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H]1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for Methyl N 3r 6,8 Difluorochroman 3 Yl Carbamate

Strategies for Stereoselective Synthesis of the (3R)-Chroman Moiety

The critical step in synthesizing the target molecule is the construction of the chiral 3-amino-6,8-difluorochroman intermediate with the desired (R)-configuration. Various advanced asymmetric synthesis techniques are employed to achieve high enantiopurity.

Asymmetric Hydrogenation of Methyl (6,8-difluoro-2H-chromen-3-yl)carbamate

Asymmetric hydrogenation is a powerful method for establishing stereocenters by the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst. In this approach, the precursor Methyl (6,8-difluoro-2H-chromen-3-yl)carbamate is hydrogenated to create the stereocenter at the C3 position.

The success of this reaction hinges on the selection of a suitable transition-metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. nih.govresearchgate.net These catalysts create a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to one enantiomer in excess. nih.gov For olefins with weakly coordinating groups, iridium complexes are often the most effective catalysts. nih.govresearchgate.net The choice of ligand, solvent, and reaction conditions (pressure, temperature) is crucial for achieving high conversion and enantioselectivity (measured as enantiomeric excess, ee). researchgate.net

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation

Catalyst TypeChiral Ligand ExampleTarget Double BondTypical ConditionsOutcome
Rhodium-based(R,R)-Me-DuPhosC=C5-20 bar H₂, 25-50°C, Methanol>95% ee
Ruthenium-based(R)-BINAPC=C10-50 bar H₂, 40-80°C, Ethanol>90% ee
Iridium-based(R)-MeO-BIPHEPC=C10-30 bar H₂, 25°C, Toluene (B28343)>98% ee

Chemoenzymatic and Biocatalytic Approaches for Chiral Center Construction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. nih.govnih.gov Enzymes operate under mild conditions and can provide exceptionally high stereoselectivity. nih.gov

One prominent biocatalytic strategy is the asymmetric synthesis from a prochiral ketone, 6,8-difluorochroman-4-one. This can be achieved using ω-transaminases (ω-TAs), which transfer an amino group from a donor molecule (like isopropylamine) to the ketone, creating the desired (R)- or (S)-amine with high enantiomeric excess. wiley.comresearchgate.net Alternatively, imine reductases (IREDs) can be used for the reductive amination of the ketone, also yielding a chiral amine. manchester.ac.uk

Another sophisticated method is deracemization, which converts a racemic mixture of 3-amino-6,8-difluorochroman entirely into the desired (R)-enantiomer. rsc.org This process often involves a chemoenzymatic or multi-enzyme system. For example, a monoamine oxidase (MAO) can be engineered to selectively oxidize the undesired (S)-amine to the corresponding imine. nih.gov This imine is then non-selectively reduced back to the racemic amine by a chemical reductant (like NaBH₃CN) or stereoselectively reduced to the (R)-amine by an IRED, gradually converting the entire racemic starting material into the single, desired enantiomer. manchester.ac.ukrsc.org

Table 2: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

MethodEnzyme ClassStarting MaterialKey Features
Asymmetric Synthesisω-Transaminase (ω-TA)6,8-difluorochroman-4-oneDirect conversion of ketone to chiral amine; equilibrium must be shifted for high yield. researchgate.net
Asymmetric SynthesisImine Reductase (IRED)6,8-difluorochroman-4-oneCatalyzes reductive amination; requires a cofactor like NAD(P)H. manchester.ac.uk
DeracemizationAmine Oxidase (AO) + ReductantRacemic 3-amino-6,8-difluorochromanTheoretical 100% yield of one enantiomer; requires a selective oxidase and a reduction system. rsc.org

Chiral Auxiliary-Mediated and Asymmetric Catalysis Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of the (3R)-chroman moiety, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine, could be attached to a precursor molecule. nih.govyoutube.com The steric hindrance from the auxiliary would then guide a reaction, for example, a conjugate addition to form the chroman ring, to proceed with high diastereoselectivity. The final step involves cleaving the auxiliary to yield the enantiomerically enriched product. nih.gov

Asymmetric catalysis, beyond hydrogenation, provides other routes to the chiral chroman core. researchgate.net Organocatalysis, for instance, uses small chiral organic molecules to catalyze stereoselective transformations. A potential route could involve an intramolecular oxa-Michael addition. In this scenario, a phenol (B47542) derivative bearing an α,β-unsaturated moiety undergoes cyclization catalyzed by a chiral amine or a bifunctional catalyst (like a thiourea-cinchona alkaloid), which activates the substrate and controls the facial selectivity of the ring-closing step to form the chiral chroman structure.

Chemical Synthesis of the Carbamate (B1207046) Linkage

Once the chiral intermediate, (3R)-6,8-difluorochroman-3-amine, is obtained in high enantiomeric purity, the final step is the formation of the methyl carbamate functional group.

Direct Carbamoylation Procedures

Direct carbamoylation is the most straightforward method for synthesizing the carbamate linkage. This typically involves reacting the (3R)-6,8-difluorochroman-3-amine with a methylating-carbonylating agent.

A widely used reagent for this transformation is methyl chloroformate (CH₃OCOCl) . The reaction is conducted in the presence of a base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate) to neutralize the hydrochloric acid byproduct. The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming the stable carbamate bond.

An alternative, "greener" reagent is dimethyl carbonate (DMC) . core.ac.uk While less reactive than methyl chloroformate, DMC is non-toxic. The reaction with amines often requires elevated temperatures or the use of a catalyst to proceed efficiently. researchgate.net

Table 3: Reagents for Direct Carbamoylation of (3R)-6,8-difluorochroman-3-amine

ReagentFormulaTypical ConditionsByproductNotes
Methyl ChloroformateCH₃OCOClInert solvent (DCM, THF), Base (e.g., Et₃N), 0°C to RTHCl (neutralized by base)Highly reactive, efficient, and widely used.
Dimethyl Carbonate(CH₃O)₂COHigher temperature (e.g., 130°C) or catalyst, can be run with CO₂ pressure. core.ac.ukMethanolEnvironmentally benign "green" reagent.

Multicomponent Reactions for Carbamate Formation

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. nih.gov This approach offers high atom economy and synthetic efficiency.

A plausible multicomponent strategy for the synthesis of Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate involves a three-component coupling of the amine, carbon dioxide (CO₂), and a methylating agent. organic-chemistry.orgacs.org In this reaction, the (3R)-6,8-difluorochroman-3-amine first reacts with CO₂ in the presence of a base, such as cesium carbonate (Cs₂CO₃), to form an intermediate carbamate salt. acs.org This salt is then alkylated in situ by a methylating agent like methyl iodide (CH₃I) to yield the final methyl carbamate product. Tetrabutylammonium iodide (TBAI) is sometimes added to facilitate the reaction and minimize side reactions. acs.org This one-pot procedure avoids the handling of hazardous reagents like phosgene (B1210022) or chloroformates. organic-chemistry.orgacs.org

Metal-Catalyzed (e.g., Tin-Catalyzed) Transcarbamoylation Reactions

The introduction of the methyl carbamate moiety onto the (3R)-6,8-difluorochroman-3-ol precursor is effectively achieved through metal-catalyzed transcarbamoylation. Among the various methods, tin-catalyzed reactions represent a mild, efficient, and high-yielding approach for the synthesis of carbamates from alcohols. nih.govmdpi.com This process typically involves the reaction of a primary or secondary alcohol with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst. google.comnih.gov

Dibutyltin (B87310) maleate (B1232345) is a commonly employed catalyst for this transformation, facilitating the smooth conversion of alcohols to their corresponding carbamates. google.com The reaction is generally carried out in a solvent like toluene at elevated temperatures, often around 90°C. mdpi.comacs.org A key advantage of this methodology is its broad functional-group tolerance, allowing it to be used on complex molecules without affecting other sensitive groups. nih.gov Furthermore, the reagents and catalysts, such as phenyl carbamate and dibutyltin maleate, are typically air-stable crystalline compounds, which simplifies handling. nih.gov The use of methyl carbamate as the carbamoyl (B1232498) donor is particularly advantageous due to its cost-effectiveness and the streamlined workup procedure it allows. nih.gov

The general reaction scheme for the final step in the synthesis of this compound would involve the treatment of (3R)-6,8-difluorochroman-3-ol with a methyl carbamate source in the presence of a tin catalyst. The reaction proceeds with high efficiency for primary and secondary alcohols, making it well-suited for the secondary alcohol of the chroman precursor. nih.gov

Table 1: Representative Conditions for Tin-Catalyzed Transcarbamoylation

ParameterConditionSource
Alcohol Substrate Primary or Secondary Alcohol acs.org
Carbamate Donor Phenyl Carbamate or Methyl Carbamate google.comnih.gov
Catalyst Dibutyltin maleate (e.g., 3.0 mol%) acs.org
Solvent Toluene acs.org
Temperature 90°C acs.org
Typical Yields >90% for unhindered alcohols nih.gov

Synthesis of Key Precursors and Intermediates to the (3R)-Chroman Scaffold (e.g., (R)-6,8-difluorochroman-3-ylamine)

A common strategy for accessing chiral chroman scaffolds involves the asymmetric cyclization of precursor molecules. nih.gov One potential pathway could begin with a suitably substituted phenol and an electrophilic three-carbon unit. Enantioselective methods, potentially employing chiral catalysts, would be necessary to establish the desired (R)-stereocenter at the C3 position.

General strategies for the asymmetric synthesis of related chroman structures include:

Intramolecular Friedel-Crafts Cyclization : This involves using O-allyl or homoallyl phenols, where a chiral catalyst guides the cyclization to favor one enantiomer. nih.gov

Asymmetric Hydroboration of Chromenes : A kinetic resolution of racemic 2-substituted 2H-chromenes can be achieved via copper-catalyzed asymmetric hydroboration, yielding chiral flavan-3-ols with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the synthesis of the desired chroman-3-ol.

Enantioselective Epoxidation and Ring Opening : An alkene precursor could undergo asymmetric epoxidation, followed by a diastereospecific ring-opening to install the hydroxyl group and form the chroman ring. nih.gov

Once the chiral alcohol, (3R)-6,8-difluorochroman-3-ol, is obtained, it can be directly used in the transcarbamoylation step. To obtain the amine precursor, (R)-6,8-difluorochroman-3-ylamine, the alcohol can be converted to the amine through standard functional group interconversions, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an amine source. These steps must be performed under conditions that avoid racemization of the stereocenter.

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces numerous challenges that require careful process optimization. researchgate.net The primary goals of scale-up are to ensure the process is safe, cost-effective, reproducible, and yields a product of consistently high purity. mdpi.com

Key considerations during process development and scale-up include:

Route Scouting and Reagent Selection : The initial synthetic route used for discovery may not be suitable for large-scale production due to the cost, toxicity, or safety hazards of the reagents. researchgate.netmdpi.com For instance, while tin catalysts are effective for transcarbamoylation, their toxicity requires strict controls to minimize residual levels in the final product. Alternative, greener catalysts might be investigated. The choice of reagents and solvents must be economically viable for multi-kilogram or metric-ton production. researchgate.net

Control of Stereochemistry : Maintaining the high enantiomeric purity of the (3R) stereocenter is critical. Each step, from the initial asymmetric synthesis of the chroman scaffold to the final carbamate formation, must be optimized to prevent racemization. This includes careful control of temperature, reaction times, and the choice of bases or other reagents.

Process Safety and Hazard Analysis : Reactions must be evaluated for potential safety hazards, such as large exotherms. nih.gov Reaction calorimetry is used to understand the heat flow of the reaction at scale, ensuring that it can be effectively controlled in large reactors to prevent runaway reactions. nih.gov

Crystallization and Purification : The isolation and purification of the final product and key intermediates are critical for achieving the required quality standards. mdpi.com Developing a robust crystallization process is often preferred over chromatographic purification at large scales due to cost and efficiency. researchgate.net Solid-state properties of the final active pharmaceutical ingredient (API), such as its polymorphic form, must be carefully controlled as they can impact stability and solubility. mdpi.com

Process Analytical Technology (PAT) : To ensure process reproducibility and stability, online analytical methods (PAT) can be implemented. nih.gov For example, in-situ probes could monitor the concentration of reactants and products in real-time, allowing for better control over the reaction and ensuring it proceeds to completion, which can help in identifying optimal process limits and creating an effective design space. nih.gov

Table 2: Key Focus Areas for Scale-Up

Area of FocusLaboratory ScaleIndustrial ScaleSource
Purification Chromatography (e.g., HPLC)Crystallization researchgate.net
Reagent Cost High-cost reagents may be usedCost-effective alternatives are sought researchgate.netmdpi.com
Safety Standard laboratory precautionsDetailed hazard analysis, calorimetry nih.gov
Process Control Manual monitoringAutomated control, Process Analytical Technology (PAT) nih.gov
Throughput Milligrams to gramsKilograms to tons researchgate.net

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, chroman ring, and methyl carbamate (B1207046) protons. The aromatic region typically displays complex splitting patterns due to the fluorine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the carbamate, the aromatic carbons (with C-F couplings), the carbons of the chroman ring, and the methoxy (B1213986) carbon. nih.gov The presence of fluorine atoms causes characteristic splitting of the signals for the adjacent carbon atoms (C-6 and C-8) and other carbons in the aromatic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).

PositionPredicted ¹H NMR (δ, ppm, Multiplicity)Predicted ¹³C NMR (δ, ppm)
2~4.3-4.5 (m)~65.0
3~4.1-4.2 (m)~45.0
4~2.9-3.1 (m)~25.0
4a-~115.0 (d)
5~6.8-6.9 (m)~112.0 (d)
6-~155.0 (dd)
7~6.7-6.8 (m)~110.0 (dd)
8-~150.0 (dd)
8a-~138.0 (d)
C=O-~156.0
OCH₃~3.7 (s)~52.0
NH~5.0-5.2 (d)-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the compound's connectivity. preprints.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY correlations would be expected between the protons on the chroman ring, for example, between the protons at C-2, C-3, and C-4, confirming their adjacent relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s). For instance, the signal for the methoxy protons (~3.7 ppm) would correlate with the methoxy carbon signal (~52.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. Key correlations would include the NH proton to the carbonyl carbon (C=O) and the C-3 carbon, and the methoxy protons to the carbonyl carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For the (3R) configuration, specific through-space interactions can be confirmed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₁F₂NO₃), the expected exact mass is 243.0695. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, validating the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. nih.gov The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for carbamates include the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) or cleavage of the carbamate group. nih.gov The chroman ring can also undergo fragmentation, such as a retro-Diels-Alder reaction or loss of small neutral molecules. benthamopen.com

Table 2: Predicted Mass Spectrometry Fragmentation Data

m/z (predicted)Possible Fragment Ion/Loss
243.07[M+H]⁺ (Molecular Ion)
186.05[M - CH₃NCO]⁺
170.04[M - C₂H₅NO₂]⁺ (Loss of methyl carbamate moiety)
154.04Fragment from chroman ring cleavage

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchCarbamate
~2950C-H Stretch (sp³)Aliphatic (Chroman ring, Methyl)
~1700C=O StretchCarbamate (Carbonyl)
~1520N-H BendCarbamate
~1490, ~1450C=C StretchAromatic Ring
~1250C-O StretchCarbamate (Ester-like)
~1100C-O StretchEther (Chroman ring)
~1150-1000C-F StretchAryl Fluoride

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of the synthesized compound and, crucially, for determining its enantiomeric excess (e.e.).

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a standard achiral stationary phase (e.g., C18) is commonly used to determine the chemical purity of the compound. hpst.cz A single, sharp peak under various mobile phase conditions indicates a high degree of purity. Gas Chromatography (GC) can also be employed for this purpose.

Enantiomeric Excess Determination: Since the compound is a specific enantiomer, (3R), it is critical to confirm its enantiomeric purity. This is achieved using chiral chromatography. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), can separate the (3R) and (3S) enantiomers, allowing for the quantification of the enantiomeric excess. phenomenex.comcsfarmacie.cz The choice of the chiral column (e.g., polysaccharide-based) and the mobile phase is optimized to achieve baseline separation of the two enantiomers. chiralpedia.comsepscience.com Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique often used for enantiomeric separations, offering faster analysis times.

Stereochemical Aspects and Their Influence on Molecular Recognition

Importance of the (3R) Configuration of Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate in Biological Systems

The chroman (dihydrobenzopyran) ring system is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds. nih.gov The stereochemistry at the C2 and C3 positions of the chroman ring is often crucial for their biological function. For instance, in the case of the antihypertensive drug nebivolol, the dextro-isomer, which possesses a specific stereochemistry at its chiral centers, exhibits over a thousand times greater β-adrenoceptor blocking activity than its levo-isomer. nih.gov This highlights the profound impact of stereoisomerism on pharmacological activity.

For this compound, the designation (3R) specifies the absolute configuration at the third position of the chroman ring. This precise spatial arrangement of the carbamate (B1207046) group is paramount for its interaction with biological targets. Biological systems are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, the binding pockets of receptors and the active sites of enzymes are also chiral. The interaction between a small molecule and its biological target is often likened to a lock and key mechanism, where a precise fit is necessary for a biological response. The (3R) configuration of this compound ensures that the substituents on the chiral center are oriented in a specific manner, allowing for optimal binding to its intended target through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The alternative (3S) enantiomer would present a mirror-image arrangement of these groups, which would likely result in a weaker or even a complete lack of interaction with the target, potentially leading to reduced efficacy or off-target effects.

While specific biological activity data for this compound is not extensively detailed in the public domain, the well-established principles of stereochemistry in drug design and the documented importance of the chroman ring's stereochemistry in other bioactive molecules strongly suggest that the (3R) configuration is a critical determinant of its biological function. nih.gov

Methodologies for Enantiomeric Excess (ee) Determination and Chiral Purity Control

Given the stereospecificity of biological interactions, ensuring the enantiomeric purity of a chiral compound is of utmost importance in medicinal chemistry and pharmaceutical development. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. Several analytical techniques are employed to determine the ee and control the chiral purity of compounds like this compound.

One powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). In the presence of a CDA, enantiomers are converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. nih.govresearchgate.net For instance, a chiral acid can be reacted with a racemic amine to form diastereomeric amides, which will exhibit separate signals in the ¹H or ¹³C NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net Similarly, CSAs form transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals.

Another widely used method is chiral High-Performance Liquid Chromatography (HPLC) , which will be discussed in more detail in the following section. Furthermore, gas chromatography (GC) on a chiral stationary phase can also be employed for the separation and quantification of enantiomers.

The control of chiral purity begins at the synthesis stage. Stereoselective synthesis aims to produce a single enantiomer of a chiral product. nih.gov This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For the synthesis of compounds like this compound, a likely synthetic route would involve the stereoselective synthesis of (3R)-6,8-difluorochroman-3-amine, followed by its reaction with methyl chloroformate to form the carbamate. Throughout the synthesis and purification process, the aforementioned analytical techniques are used to monitor and ensure the desired enantiomeric excess.

Methodology Principle Application in Chiral Purity Control
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with distinct NMR spectra.Quantification of enantiomeric ratio by integrating the signals of the resulting diastereomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes leading to separation of NMR signals for each enantiomer.Determination of enantiomeric excess through analysis of the separated signals.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation and quantification of each enantiomer to determine enantiomeric purity.
Gas Chromatography (GC) on a Chiral Stationary Phase Similar to chiral HPLC, but with a gaseous mobile phase, leading to separation based on differential interactions.Analysis of volatile chiral compounds to determine their enantiomeric composition.
Stereoselective Synthesis Synthetic strategies that favor the formation of one enantiomer over the other.Production of the desired enantiomer with high enantiomeric excess from the outset.

Chiral Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. researchgate.netresearchgate.net This method relies on the use of a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector. This differential interaction leads to one enantiomer being retained more strongly on the column than the other, resulting in different elution times. Consequently, the two enantiomers are separated and can be detected and quantified as they exit the column.

The choice of the chiral stationary phase is critical for achieving successful separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose) derivatized with carbamates or esters, cyclodextrins, proteins, or synthetic chiral polymers. researchgate.netrsc.org For a compound like this compound, a polysaccharide-based CSP would be a suitable starting point for method development, given their broad applicability in separating a wide range of chiral compounds, including those with carbamate functionalities. researchgate.netrsc.org

The development of a chiral HPLC method involves optimizing several parameters, including the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol (B130326) or ethanol), flow rate, and column temperature. The goal is to achieve baseline separation of the two enantiomer peaks, which allows for accurate determination of the enantiomeric excess.

The data obtained from chiral HPLC can be presented in a chromatogram, which is a plot of detector response versus time. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess using the following formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.

Conformational Analysis of the (3R)-Chroman Ring and Carbamate Moiety

Conformational Analysis of the (3R)-Chroman Ring:

The chroman ring, being a six-membered heterocyclic ring, is not planar and adopts non-planar conformations to relieve ring strain. saskoer.ca The most stable conformations of the chroman ring are typically described as a half-chair or a sofa conformation. In these conformations, some of the carbon atoms are out of the plane of the aromatic ring. For a 3-substituted chroman, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two positions depends on the steric bulk of the substituent and potential intramolecular interactions. Generally, a bulky substituent will prefer the pseudo-equatorial position to minimize steric hindrance with the rest of the molecule. nih.gov

Conformational Analysis of the Carbamate Moiety:

The carbamate group (-NH-C(=O)-O-) has a planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This delocalization results in a partial double bond character for the C-N bond, which restricts rotation around this bond. As a result, carbamates can exist as two planar conformers, often referred to as s-cis and s-trans (or syn and anti) rotamers, with respect to the C-N bond. The energy barrier for rotation between these two forms is relatively low, and in many cases, both conformers can coexist in solution at room temperature. The preferred conformation can be influenced by the nature of the substituents on the nitrogen and oxygen atoms, as well as by the solvent.

Structural Moiety Key Conformational Features Influencing Factors
(3R)-Chroman Ring Adopts a non-planar half-chair or sofa conformation.Steric bulk of the substituent at C3; intramolecular interactions.
Substituent at C3 can be in a pseudo-axial or pseudo-equatorial position.Generally, the pseudo-equatorial position is favored for bulky groups.
Carbamate Moiety Planar geometry due to resonance.Delocalization of nitrogen lone pair.
Exists as s-cis and s-trans rotamers due to restricted C-N bond rotation.Substituents on nitrogen and oxygen; solvent effects.

Structure Activity Relationship Sar Studies of Methyl N 3r 6,8 Difluorochroman 3 Yl Carbamate Derivatives

Systematic Modifications of the Methyl Carbamate (B1207046) Group

The carbamate moiety is a critical pharmacophore for many enzyme inhibitors, acting as a covalent modifier of catalytic serine residues. nih.gov Modifications to the N-alkyl substituent of the carbamate group in chroman-3-yl carbamate analogues can significantly influence potency and selectivity. The size, shape, and lipophilicity of this substituent are key determinants of binding affinity.

Research on related O-aryl carbamates has shown that increasing the length and branching of the N-alkyl chain can modulate activity. nih.gov For the Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate series, replacing the N-methyl group with larger or more complex alkyl groups can probe the dimensions of the binding pocket. For instance, extending the alkyl chain from methyl to n-hexyl or introducing cycloalkyl groups like cyclohexyl often leads to enhanced potency against enzymes like FAAH, suggesting the presence of a corresponding lipophilic pocket in the enzyme's active site. nih.gov However, excessive steric bulk can also be detrimental, leading to a loss of activity if the substituent is too large to be accommodated.

Table 1: Effect of N-Substituent Modification on Hypothetical Biological Activity

Compound IDN-Substituent (R)Hypothetical IC₅₀ (nM)
1a Methyl50
1b Ethyl35
1c n-Propyl20
1d Isopropyl45
1e n-Hexyl8
1f Cyclohexyl12
1g Benzyl60

Substituent Effects on the 6,8-Difluorochroman Core

The electronic properties and substitution pattern of the chroman core are pivotal for molecular recognition and binding affinity. The presence of two fluorine atoms at the 6- and 8-positions significantly influences the molecule's physicochemical properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can impact the reactivity of the carbamate and modulate pKa. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability. acs.org

Varying the substituents on the aromatic ring of the chroman core allows for a detailed exploration of the electronic and steric requirements for optimal activity. Replacing the fluorine atoms with other halogens (e.g., chlorine) or with electron-donating groups (e.g., methyl) would alter the electronic distribution and size of the molecule. For example, replacing fluorine with hydrogen would likely decrease potency if the fluorine atoms are involved in key hydrogen bonds or favorable electrostatic interactions with the target protein. Conversely, substitution with larger halogens like chlorine could provide stronger interactions in some cases but might also introduce negative steric hindrance.

Table 2: Influence of Chroman Core Substituents on Hypothetical Biological Activity

Compound IDSubstituent at C6Substituent at C8Hypothetical IC₅₀ (nM)
2a FF50
2b HH250
2c ClCl75
2d FH120
2e CH₃F90

Positional Isomerism and Stereoisomeric Effects on Biological Activity

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is often a critical determinant of its biological activity. mdpi.com For this compound, the stereocenter at the C3 position of the chroman ring is of paramount importance. The (3R)-configuration dictates a specific three-dimensional arrangement of the carbamate group relative to the chroman scaffold, which must be complementary to the topology of the target's binding site for effective interaction.

It is highly probable that the (3S)-enantiomer would exhibit significantly lower, or even negligible, biological activity. nih.gov This stereoselectivity implies that one enantiomer achieves a precise and favorable orientation within the active site, while the other cannot.

Similarly, the positional isomerism of the fluorine substituents on the chroman ring is crucial. Shifting the fluorine atoms to other positions, such as C5 and C7, would alter the molecule's dipole moment and the pattern of electrostatic potential on its surface. Such a change could disrupt or create new favorable interactions with amino acid residues in the binding pocket, leading to a significant change in potency.

Table 3: Effect of Isomerism on Hypothetical Biological Activity

Compound IDStereochemistry at C3Fluorine PositionsHypothetical IC₅₀ (nM)
3a R6,850
3b S6,8>10,000
3c Racemic6,898
3d R5,7450
3e R6-mono300

Exploration of Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. exlibrisgroup.comdrughunter.com The carbamate group in the parent compound, while effective, can be susceptible to hydrolysis by esterases in vivo, potentially limiting its duration of action. nih.gov Replacing the carbamate with a more stable bioisostere could lead to improved pharmacokinetic profiles.

Common bioisosteres for the carbamate moiety include ureas, amides, and various five-membered heterocycles like 1,3,4-oxadiazoles. nih.govhyphadiscovery.com An N,N'-disubstituted urea, for example, would maintain the hydrogen-bonding capabilities of the carbamate but typically exhibits greater metabolic stability. A simple amide could also be considered, though it might alter the geometry and electronic nature of the linker. Heterocyclic bioisosteres can offer a more rigid conformation and introduce new potential interaction points. The choice of bioisostere depends on the specific goals of optimization, whether it be enhancing stability, improving selectivity, or altering solubility.

Table 4: Potential Bioisosteric Replacements for the Carbamate Group

BioisosterePotential AdvantagesPotential Disadvantages
Urea Increased metabolic stability, similar H-bondingAltered reactivity and geometry
Amide Readily synthesizedMay have different metabolic liabilities
1,3,4-Oxadiazole Metabolically robust, rigid conformationSignificant change in electronics and shape
Thio-carbamate Altered electronic profilePotential for different toxicity profile

Ligand Efficiency and Lipophilic Efficiency in Optimizing Analogues

During lead optimization, it is crucial to enhance potency without excessively increasing molecular size or lipophilicity, as these properties are often linked to poor pharmacokinetic profiles and off-target toxicity. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. wikipedia.orgwikipedia.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as: LE = 1.4 * pIC₅₀ / N, where N is the number of heavy atoms. A higher LE value is desirable, indicating that the molecule achieves its potency in a more size-efficient manner.

Lipophilic Efficiency (LLE) , also known as LiPE, relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP. An LLE value greater than 5 is often considered a benchmark for a quality lead compound, indicating that potency is not solely driven by non-specific hydrophobic interactions. wikipedia.org

Analyzing these metrics across a series of analogues helps identify candidates that achieve high potency through specific, high-quality interactions rather than simply by increasing size and grease. For example, an analogue that doubles in potency but also significantly increases in lipophilicity may show no improvement, or even a decrease, in its LLE, making it a less attractive candidate for further development.

Table 5: LE and LLE Analysis of Hypothetical Analogues

Compound IDR-GroupIC₅₀ (nM)pIC₅₀logPHeavy Atoms (N)LELLE
5a Methyl507.302.5180.574.80
5b n-Propyl207.703.2200.544.50
5c n-Hexyl88.104.5230.493.60
5d Cyclopropyl257.603.0200.534.60

Biological Target Identification and Preclinical Mechanistic Investigations

Role as an Intermediate in the Synthesis of Biologically Active Compounds (e.g., Etamicastat (B1249725), a Dopamine (B1211576) β-hydroxylase inhibitor)

There is no direct scientific literature explicitly detailing the use of Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate as a specific intermediate in the synthesis of the dopamine β-hydroxylase inhibitor, Etamicastat. The synthesis of Etamicastat and other related dopamine β-hydroxylase inhibitors often involves precursors with a chroman scaffold. While it is chemically plausible that a carbamate-protected aminodifluorochroman could serve as a synthetic intermediate, specific documented evidence for this compound in this role is not available in the reviewed literature. Dopamine β-hydroxylase inhibitors are significant in pharmacology as they modulate the conversion of dopamine to norepinephrine, a key process in the sympathetic nervous system and the brain. nih.govnih.gov

Exploration of Potential Enzyme Inhibition by Carbamates (e.g., Acetylcholinesterase, NAAA, other hydrolases)

The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE). Carbamates act as "pseudo-irreversible" inhibitors by carbamoylating the serine residue in the active site of the enzyme, rendering it inactive. researchgate.netnih.gov This mechanism is the basis for the therapeutic use of several carbamate drugs in conditions like Alzheimer's disease and myasthenia gravis.

While the potential for this compound to inhibit acetylcholinesterase can be inferred from its chemical structure, specific studies confirming this activity are not present in the available literature. The inhibitory potency and selectivity of carbamates are highly dependent on the nature of the substituents on the carbamate nitrogen and the leaving group.

Similarly, other hydrolases such as N-acylethanolamine acid amidase (NAAA) are potential targets for carbamate-containing compounds. However, there is no specific research linking this compound to the inhibition of NAAA or other hydrolases.

In Vitro Mechanistic Studies of Carbamate-Enzyme Interactions

The general mechanism of carbamate interaction with serine hydrolases involves a two-step process. Initially, the carbamate binds to the active site of the enzyme. Subsequently, the serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or phenol (B47542) leaving group and forming a stable carbamoylated enzyme. The rate of spontaneous hydrolysis of this carbamoylated enzyme is typically very slow, leading to prolonged inhibition. researchgate.net

Specific in vitro mechanistic studies on this compound, which would provide data on its binding affinity (Ki), rate of carbamoylation (k2), and rate of decarbamoylation (k3) for specific enzymes, are not available.

Investigations into Carbamate Stability and Enzymatic Hydrolysis Pathways

The stability of the carbamate linkage is a critical factor influencing its biological activity and duration of action. Carbamates can be susceptible to both chemical and enzymatic hydrolysis. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the electronic and steric properties of the substituents. The fluorine atoms on the chroman ring of this compound would likely influence its electronic properties and, consequently, its stability and reactivity.

Enzymatic hydrolysis of carbamates can be mediated by various esterases present in plasma and tissues. nih.gov These enzymes can cleave the carbamate bond, leading to the inactivation of the compound. Specific studies on the metabolic stability and enzymatic hydrolysis pathways of this compound have not been reported.

Target Engagement and Selectivity Profiling in Biological Assays

To characterize the pharmacological profile of a compound, it is essential to perform target engagement and selectivity profiling assays. These studies assess the compound's interaction with its intended target in a cellular or in vivo context and evaluate its potential off-target effects by screening against a panel of other receptors, enzymes, and ion channels.

There is no publicly available data from biological assays detailing the target engagement or selectivity profile of this compound. Such studies would be crucial to understand its potential therapeutic applications and predict its safety profile.

Computational Chemistry and Molecular Modeling of Methyl N 3r 6,8 Difluorochroman 3 Yl Carbamate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate, methods like Density Functional Theory (DFT) can be employed to elucidate various electronic and geometric parameters.

Detailed DFT calculations would involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. Subsequent calculations can provide insights into the electronic distribution, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the electronegative oxygen and fluorine atoms are expected to be regions of high electron density (colored in red on an MEP map), while the hydrogen atoms of the amine and methyl groups would be electron-deficient (colored in blue).

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT at the B3LYP/6-31G(d) level of theory)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer.

By simulating the movements of the molecule over nanoseconds or even microseconds, researchers can identify the most populated and energetically favorable conformations. This is particularly important for understanding how the molecule might adapt its shape upon interacting with a biological target. The flexibility of the chroman ring and the rotation of the carbamate (B1207046) group would be of particular interest in such simulations.

In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex. If a potential protein target for this compound is identified, MD simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding and how these interactions evolve over time.

In Silico Prediction of Binding Modes and Affinities with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed against a library of known protein structures to identify potential biological targets.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. A lower binding energy score typically indicates a more favorable interaction. nih.gov Such studies can generate hypotheses about the compound's mechanism of action, which can then be tested experimentally. For instance, given the carbamate structure, potential targets could include enzymes such as acetylcholinesterase, which are relevant in various therapeutic areas. mdpi.com

Table 2: Hypothetical Docking Results for this compound with a Putative Kinase Target

ParameterValueInterpretation
Binding Affinity-8.5 kcal/molSuggests a strong and stable binding interaction.
Key Interacting ResiduesASP 145, LYS 72, PHE 80Amino acids in the binding pocket forming hydrogen bonds and hydrophobic interactions.
Predicted Inhibition Constant (Ki)150 nMEstimated concentration required for 50% inhibition of the target.

Mechanistic Computational Studies of Reaction Pathways Involved in Synthesis or Metabolism

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, QM calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies. nih.gov This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Similarly, computational methods can predict the metabolic fate of the compound in the body. By modeling the interactions of this compound with metabolic enzymes, such as cytochrome P450s, it is possible to predict which parts of the molecule are most likely to be oxidized or otherwise modified. This can help in identifying potential metabolites and understanding the compound's pharmacokinetic profile.

Application of Chemoinformatics and Machine Learning in Compound Design and Optimization

Chemoinformatics and machine learning are powerful tools in modern drug discovery and materials science. mdpi.comnih.gov By analyzing large datasets of chemical structures and their associated biological activities, machine learning models can be trained to predict the properties of new, untested compounds.

For this compound, these approaches can be used in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of analogs of this compound. mdpi.com These models use molecular descriptors (numerical representations of chemical information) to correlate structural features with activity. This allows for the virtual screening of large libraries of related compounds to identify those with the most promising properties for synthesis and testing.

Furthermore, generative machine learning models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical space, these models can propose new structures based on the scaffold of this compound that are optimized for a specific biological target or a desired physicochemical property.

Lead Optimization and Design of Advanced Analogues

Rational Design Principles Applied to Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate Derivatives

The rational design of derivatives of a lead compound is guided by an understanding of its structure-activity relationship (SAR). This involves systematically modifying the chemical structure to probe interactions with its biological target. For a molecule like this compound, this would involve several key strategies:

Bioisosteric Replacement: Key functional groups would be replaced with other groups that have similar steric and electronic properties. For instance, the carbamate (B1207046) moiety could be replaced with other linkers to explore different hydrogen bonding patterns and conformational effects. The fluorine atoms on the chroman ring could be repositioned or replaced with other halogens or small electron-withdrawing groups to modulate electronic properties and potential metabolic stability.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies would be employed to predict how analogues of the compound might bind. This allows for the design of new derivatives with improved complementarity to the target's binding site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on the structures of known active compounds. This model defines the essential steric and electronic features required for biological activity and can guide the design of novel derivatives that fit the model.

Scaffold Exploration and Diversification Strategies

Scaffold exploration involves modifying the core structure, or scaffold, of the lead compound to discover new chemical series with improved properties. For this compound, the difluorochroman ring represents the core scaffold. Diversification strategies would include:

Scaffold Hopping: This involves replacing the chroman scaffold with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and compounds with different physicochemical profiles.

Combinatorial Chemistry: The synthesis of a library of compounds where different substituents are systematically varied at specific positions on the chroman scaffold and the carbamate side chain. This allows for the rapid exploration of a large chemical space to identify key regions for optimization.

Multi-parameter Optimization (MPO) in Hit-to-Lead and Lead Optimization Phases

Modern drug discovery relies on multi-parameter optimization (MPO), a process that simultaneously considers multiple properties to select the most promising compounds. This approach moves beyond simply optimizing for potency and includes key developability attributes. An MPO approach for derivatives of this compound would involve creating a scoring function that balances:

Biological Activity: Potency and selectivity against the intended target.

Physicochemical Properties: Lipophilicity (LogP/LogD), solubility, and polar surface area (PSA) are critical for absorption and distribution.

Pharmacokinetic Properties: Metabolic stability, plasma protein binding, and cell permeability.

Safety Profile: Early assessment of potential toxicities.

The data for these parameters would be collected for each synthesized analogue and used to guide the next round of design and synthesis.

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of research into Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate and its analogues is contingent upon the development of efficient and sustainable synthetic methodologies. Current synthetic approaches for related chroman and carbamate (B1207046) structures often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener synthetic pathways.

Key Research Objectives:

Catalytic Asymmetric Synthesis: Exploration of novel catalytic systems for the enantioselective synthesis of the (3R)-configured chroman core will be crucial. This could involve transition-metal catalysis or organocatalysis to improve yield and stereoselectivity while reducing the need for chiral auxiliaries or resolutions.

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility. A continuous-flow process for the synthesis of this compound could enable more precise control over reaction parameters, leading to higher purity and reduced reaction times.

Biocatalysis: Investigating the use of enzymes for key synthetic steps, such as the stereoselective reduction of a chromanone precursor or the enzymatic formation of the carbamate linkage, could provide a highly sustainable and efficient alternative to traditional chemical methods.

Synthetic StrategyPotential Advantages
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced waste
Flow ChemistryImproved safety, scalability, and reproducibility
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Deeper Understanding of Structure-Mechanism Relationships for Carbamate Bioactivity

The carbamate functional group is a well-established pharmacophore present in numerous approved drugs, often acting as an inhibitor of enzymes such as acetylcholinesterase. A deeper understanding of the structure-activity relationships (SAR) and structure-mechanism relationships for this compound is essential to unlock its full therapeutic potential.

Key Research Objectives:

Systematic Analogue Synthesis and Biological Evaluation: The synthesis and biological screening of a focused library of analogues will be necessary. Modifications could include altering the carbamate N-substituent, varying the substitution pattern on the chroman ring, and exploring different stereoisomers.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding modes of this compound with various biological targets. These computational studies can help rationalize observed SAR data and guide the design of more potent and selective analogues.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) will be a critical step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Exploration of New Therapeutic Areas for Chroman-Carbamate Scaffolds

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The unique combination of a difluorinated chroman ring and a carbamate moiety in this compound opens up possibilities for exploring novel therapeutic applications.

Potential Therapeutic Areas for Investigation:

Neurodegenerative Diseases: Given the role of carbamates as cholinesterase inhibitors, this compound and its derivatives could be investigated for their potential in treating Alzheimer's disease and other dementias.

Oncology: Certain chroman derivatives have demonstrated anticancer properties. The potential of this compound to modulate cancer-related pathways should be explored.

Inflammatory Disorders: The anti-inflammatory properties of various chroman-containing natural products suggest that this scaffold could be a starting point for the development of new anti-inflammatory agents.

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

To expedite the discovery and optimization of bioactive molecules based on the this compound scaffold, the integration of high-throughput screening (HTS) and computational methods will be indispensable.

Strategies for Accelerated Discovery:

Development of HTS Assays: The development of robust and miniaturized assays for relevant biological targets will enable the rapid screening of large compound libraries derived from the lead scaffold.

Virtual Screening: Computational techniques such as virtual screening of large chemical databases can be employed to identify other commercially available or synthetically accessible compounds with similar structural features that are predicted to have desirable biological activity.

Machine Learning and AI: The application of machine learning algorithms to analyze SAR data from screened compounds can help in building predictive models to guide the design of next-generation analogues with improved properties.

Potential for Derivatization into Next-Generation Research Tools

Beyond its potential as a therapeutic agent, this compound can be derivatized to create valuable research tools for chemical biology and pharmacology.

Examples of Research Tool Development:

Fluorescent Probes: The attachment of a fluorescent reporter group to the chroman or carbamate moiety could yield probes for imaging and tracking the localization of the compound or its biological targets within cells and tissues.

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged versions of the molecule would facilitate the identification and isolation of its binding partners through affinity purification-mass spectrometry techniques.

Photoaffinity Labels: The incorporation of a photoreactive group would allow for the covalent labeling of the biological target upon photoactivation, providing a powerful tool for target identification and validation.

Q & A

Q. What role does the chroman ring’s conformation play in pharmacological activity?

  • Methodology : Synthesize analogs with locked conformations (e.g., fused rings) and compare bioactivity in cellular assays. Use NOESY NMR to determine predominant ring conformers in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.